
Cyclobutane-1,2-diamine;dihydrochloride
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Description
Cyclobutane-1,2-diamine;dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H12Cl2N2 and its molecular weight is 159.054. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Cyclobutane-1,2-diamine; dihydrochloride serves as a valuable building block for synthesizing complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, including:
- Substitution Reactions : The amino groups can react with electrophiles to form N-alkyl or N-acyl derivatives.
- Oxidation and Reduction : The compound can be oxidized to form nitro derivatives or reduced to yield other functionalized cyclobutane derivatives.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Antitumor Activity : Research indicates that cyclobutane-based compounds exhibit antitumor effects similar to those of cisplatin but with reduced toxicity. For instance, cis-diammine-1,1-cyclobutane dicarboxylate platinum II has shown promise in clinical studies for cancer treatment .
- Biologically Active Molecules : Cyclobutane-1,2-diamine; dihydrochloride is being explored as an intermediate in developing biologically active molecules that interact with enzymes and receptors, potentially leading to novel drug candidates.
Materials Science
In materials science, cyclobutane-1,2-diamine; dihydrochloride is utilized for producing specialty chemicals and polymers with unique properties:
- Polymerization : It acts as a monomer in polymer synthesis, contributing to materials with tailored mechanical and thermal properties.
- Gelation Agents : The compound's ability to form organogels makes it useful in creating materials that immobilize solvents like toluene.
Case Study 1: Antitumor Activity
A study involving cis-diammine-1,1-cyclobutane dicarboxylate platinum II demonstrated its efficacy against various tumors while minimizing nephrotoxicity compared to traditional platinum-based therapies. Patients treated showed significant responses without severe side effects typically associated with cisplatin .
Case Study 2: Polymer Development
Research conducted on the polymerization of cyclobutane-1,2-diamine; dihydrochloride revealed its potential in creating high-performance resins. The resulting polymers exhibited enhanced thermal stability and mechanical strength, making them suitable for industrial applications.
Properties
CAS No. |
100959-95-3 |
---|---|
Molecular Formula |
C4H12Cl2N2 |
Molecular Weight |
159.054 |
IUPAC Name |
cyclobutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H |
InChI Key |
WCRFHIPWMCQOPF-UHFFFAOYSA-N |
SMILES |
C1CC(C1N)N.Cl.Cl |
Synonyms |
TRANS-1,2-DIAMINO-CYCLOBUTANE DIHYDROCHLORIDE |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.